

# An In-depth Technical Guide to the Chemical Structure of Fukinone

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## Compound of Interest

Compound Name: *Fukinone*

Cat. No.: *B012534*

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## Abstract

**Fukinone** is a naturally occurring sesquiterpenoid belonging to the eremophilane class of compounds.[1] Isolated from various plant species, notably from the genus *Petasites* (butterbur) and *Ligularia*, it has drawn interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure of **fukinone**, including its detailed spectroscopic characterization, physical properties, and relevant experimental protocols. Furthermore, it explores the compound's known biological context, particularly its potential role in the modulation of inflammatory pathways.

## Chemical Structure and Properties

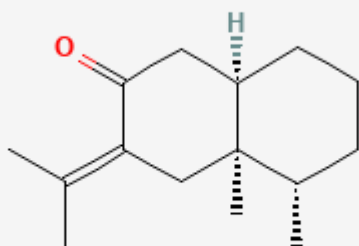
**Fukinone** is a bicyclic sesquiterpenoid with a characteristic eremophilane skeleton. Its chemical structure is defined by a decalin ring system with specific stereochemistry, a propan-2-ylidene group, and a ketone functional group.

IUPAC Name: (4aR,5S,8aR)-4a,5-dimethyl-3-propan-2-ylidene-4,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one[2]

Chemical Formula:  $C_{15}H_{24}O$ [3][4]

Molecular Weight: 220.35 g/mol [3]

CAS Number: 19593-06-7[4]



Structure:

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Fukinone** is presented in Table 1. Experimental data for some properties, such as melting point and solubility, are not readily available in the literature.

| Property                     | Value   | Source |
|------------------------------|---|--------|
| Molecular Formula            | C <sub>15</sub> H <sub>24</sub> O                   | [3][4] |
| Molecular Weight             | 220.35 g/mol  | [3]    |
| Boiling Point                | 97 °C at 0.8 mmHg                                   | [3]    |
| Optical Rotation             | [α] <sub>24</sub> <sup>D</sup> +67.5° (c=1 in MeOH) | [3]    |
| Water Solubility (Predicted) | 0.041 g/L   | [3]    |
| logP (Predicted)             | 4.0   | [3]    |
| Hydrogen Bond Acceptor Count | 1   | [4]    |
| Hydrogen Bond Donor Count    | 0   | [4]    |
| Rotatable Bond Count         | 0   | [4]    |

## Spectroscopic Characterization

The structural elucidation of **Fukinone** is based on a combination of spectroscopic techniques. While a complete set of primary spectral data in a single source is scarce, data from related compounds and databases allow for a comprehensive characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are crucial for confirming the carbon skeleton and the relative stereochemistry of **Fukinone**. The following table (Table 2) presents the assigned  $^{13}\text{C}$  NMR data for the closely related compound, dehydro**fukinone**, which serves as a strong reference for the expected chemical shifts in **Fukinone**.

Table 2:  $^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ) and  $^1\text{H}$  NMR (300 MHz,  $\text{CDCl}_3$ ) Data for Dehydro**fukinone**

| Carbon No. | <sup>13</sup> C Chemical Shift<br>(δ, ppm) | <sup>1</sup> H Chemical Shift<br>(δ, ppm) | Multiplicity |
|------------|--|---|--------------|
| 1          | 36.5                                       | 2.38                                      | m            |
| 2          | 34.2                                       | 2.55                                      | m            |
| 3          | 28.1                                       | 1.80                                      | m            |
| 4          | 38.9                                       | 1.85                                      | m            |
| 5          | 41.2                                       | 2.10                                      | m            |
| 6          | 18.8                                       | 1.65                                      | m            |
| 7          | 125.4                                      | 5.85                                      | s            |
| 8          | 199.8                                      | -   | -            |
| 9          | 137.9                                      | -   | -            |
| 10         | 159.2                                      | -   | -            |
| 11         | 127.3                                      | -   | -            |
| 12         | 22.1                                       | 1.85                                      | s            |
| 13         | 22.3                                       | 2.25                                      | s            |
| 14         | 21.4                                       | 1.05                                      | d (J=7.0 Hz) |
| 15         | 16.2                                       | 0.95                                      | s            |

Data adapted from a study on dehydro**fukinone** and serves as a reference.

## Infrared (IR) Spectroscopy

The IR spectrum of **Fukinone** is characterized by the presence of a strong absorption band corresponding to the carbonyl group and various C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for **Fukinone**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment           |
|--------------------------------|-----------|----------------------|
| ~2960                          | Strong    | C-H stretch (alkane) |
| ~1710                          | Strong    | C=O stretch (ketone) |
| ~1640                          | Medium    | C=C stretch          |
| ~1460                          | Medium    | C-H bend (methylene) |
| ~1380                          | Medium    | C-H bend (methyl)    |

Values are typical for this class of compounds.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Fukinone** would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 220. The fragmentation pattern would be characteristic of the eremophilane skeleton, with initial losses of methyl (CH<sub>3</sub>) and isopropyl (C<sub>3</sub>H<sub>7</sub>) groups being prominent.

Table 4: Expected Mass Spectrometry Fragmentation for **Fukinone**

| m/z | Interpretation                                    |
|-----|---|
| 220 | [M] <sup>+</sup>                                  |
| 205 | [M - CH <sub>3</sub> ] <sup>+</sup>               |
| 177 | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |
| 163 | Further fragmentation                             |
| 149 | Further fragmentation                             |

## Experimental Protocols

### Isolation of Fukinone from Petasites japonicus

The following is a general protocol for the isolation of sesquiterpenoids from *Petasites japonicus*, which can be adapted for the specific purification of **Fukinone**.

- **Extraction:** Dried and powdered rhizomes of *Petasites japonicus* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours). The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites.
- **Solvent Evaporation:** The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning. A common solvent system is hexane and aqueous methanol. The less polar compounds, including **Fukinone**, will preferentially partition into the hexane layer.
- **Chromatographic Purification:** The hexane fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
- **Further Purification:** Fractions containing **Fukinone**, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Fukinone**.

## Spectroscopic Analysis

The following are general procedures for the spectroscopic analysis of a purified compound like **Fukinone**.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. The sample is dissolved in an appropriate deuterated solvent, typically chloroform- $d$  ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.
- **IR Spectroscopy:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet.
- **Mass Spectrometry:** Mass spectra are obtained on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

## Biological Activity and Signaling Pathways

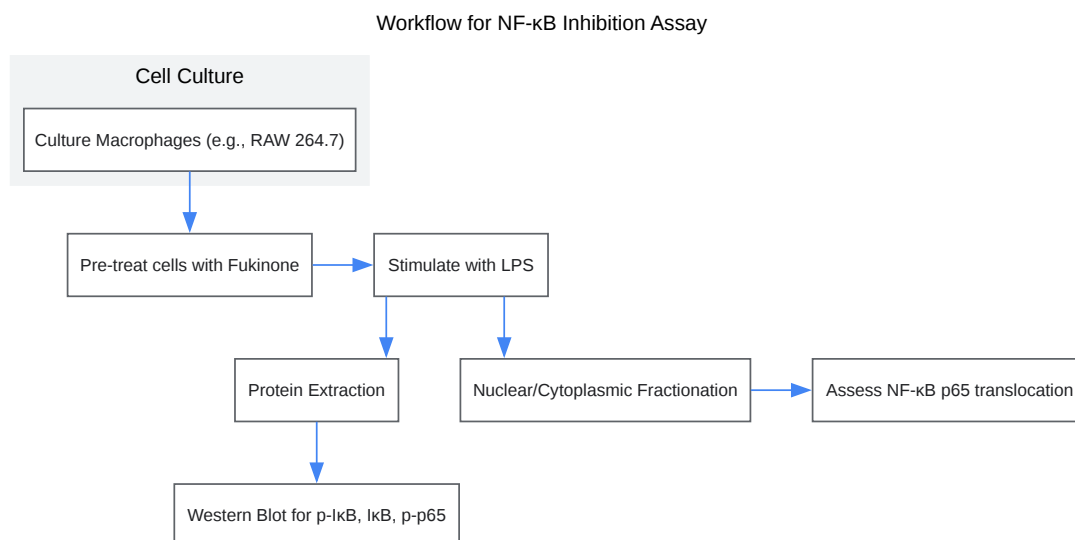
Sesquiterpenoids, the class of compounds to which **Fukinone** belongs, are known to possess a wide range of biological activities, including anti-inflammatory properties.<sup>[5]</sup> Extracts of *Petasites japonicus*, a primary source of **Fukinone**, have been shown to inhibit the production of pro-inflammatory mediators.<sup>[1]</sup> This anti-inflammatory effect is often linked to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF- $\kappa$ B) pathway.

The NF- $\kappa$ B signaling pathway is a central regulator of inflammation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by an inhibitory protein, I $\kappa$ B. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B. This allows NF- $\kappa$ B to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and enzymes.

While direct evidence for **Fukinone**'s mechanism of action is still emerging, it is hypothesized that it may exert its anti-inflammatory effects by interfering with the activation of the NF- $\kappa$ B pathway.

## Proposed Experimental Workflow for Investigating **Fukinone**'s Effect on the NF- $\kappa$ B Pathway

The following diagram illustrates a typical workflow to investigate the inhibitory effect of **Fukinone** on the NF- $\kappa$ B signaling pathway in a cell-based assay.



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Caption: A generalized workflow for studying the effect of **Fukinone** on NF- $\kappa$ B signaling.

## Conclusion

**Fukinone** is a well-defined sesquiterpenoid with a characteristic eremophilane structure. Its chemical properties have been established through various spectroscopic methods, although a comprehensive dataset from a single source remains to be published. The presence of **Fukinone** in medicinal plants known for their anti-inflammatory properties suggests its potential as a bioactive compound. Further research is warranted to fully elucidate its physical properties, refine its isolation protocols, and confirm its specific mechanism of action, particularly its interaction with the NF- $\kappa$ B signaling pathway, which could open avenues for its development as a therapeutic agent.



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